molecular formula C14H21N3O2S2 B5968987 2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No. B5968987
M. Wt: 327.5 g/mol
InChI Key: OXICTODIJJKTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZTH and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BZTH is not fully understood. However, it is believed that BZTH inhibits the activity of certain enzymes that are involved in cell growth and inflammation. BZTH has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
BZTH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and inflammation. BZTH has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. BZTH has also been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZTH in lab experiments is its potential as a cancer treatment. BZTH has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another advantage of using BZTH in lab experiments is its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
One of the limitations of using BZTH in lab experiments is its low yield in the synthesis process. The yield of the synthesis is typically around 50%. Another limitation of using BZTH in lab experiments is its unknown mechanism of action. The mechanism of action of BZTH is not fully understood, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on BZTH. One area of research could be to further understand the mechanism of action of BZTH. Understanding the mechanism of action could lead to the development of more effective cancer treatments and anti-inflammatory agents. Another future direction for research could be to optimize the synthesis process for BZTH to increase the yield. This could make it more feasible for large-scale production and potential clinical use. Finally, future research could focus on the potential use of BZTH in combination with other cancer treatments or anti-inflammatory agents.

Synthesis Methods

The synthesis method for BZTH involves the reaction of benzyl isothiocyanate with 3-methoxypropylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as sodium hydroxide and an organic solvent such as ethanol. The resulting product is then purified using various chromatography techniques. The yield of the synthesis is typically around 50%.

Scientific Research Applications

BZTH has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. BZTH has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. BZTH has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-19-9-5-8-15-14(20)17-16-13(18)11-21-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXICTODIJJKTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NNC(=O)CSCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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